molecular formula C30H22Cl2N4O5 B2744657 (E)-(1-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate CAS No. 937604-54-1

(E)-(1-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No. B2744657
CAS RN: 937604-54-1
M. Wt: 589.43
InChI Key: JOTRMBBWAXOMKE-AABVJFSESA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The oxazole rings, the chlorophenyl groups, and the ethylideneamino group would all contribute to the three-dimensional structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the polar amido groups and the aromatic chlorophenyl groups in this compound suggest that it might have a combination of polar and nonpolar characteristics .

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to the chemical have been synthesized and characterized for their potential antimicrobial properties. For example, the synthesis of new quinazolines as potential antimicrobial agents involved reactions that could be analogous to those used for our compound, highlighting the chemical's relevance in developing new pharmaceuticals or research tools (Desai, Shihora, & Moradia, 2007).

Antimicrobial Activity

Related compounds have been explored for their antimicrobial activities, offering insights into how our compound might be applied in similar contexts. The synthesis of certain mercapto-and aminopyrimidine derivatives as potential antimicrobial agents serves as an example of how structural modifications can impact biological activity, potentially guiding research on the compound (El-kerdawy et al., 1990).

Bioconjugation Mechanisms

Research on amide formation by carbodiimide for bioconjugation in aqueous media could inform the chemical's use in bioconjugation strategies, particularly in the context of drug development or biomolecule labeling (Nakajima & Ikada, 1995). This suggests potential applications in creating bioconjugates for therapeutic or diagnostic purposes.

Hypoglycemic Activity

The exploration of phenylalkyloxiranecarboxylic acid derivatives for hypoglycemic activity demonstrates the potential medical relevance of structurally complex molecules. Such studies could guide the evaluation of our compound in metabolic disorder treatments (Eistetter & Wolf, 1982).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs. Without specific information on any biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis, reactivity, and potential applications of this compound .

properties

IUPAC Name

[(E)-1-[4-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]phenyl]ethylideneamino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22Cl2N4O5/c1-16(34-41-30(38)26-18(3)40-36-28(26)22-9-5-7-11-24(22)32)19-12-14-20(15-13-19)33-29(37)25-17(2)39-35-27(25)21-8-4-6-10-23(21)31/h4-15H,1-3H3,(H,33,37)/b34-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTRMBBWAXOMKE-AABVJFSESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=NOC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)/C(=N/OC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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